molecular formula C10H11N3O3S B1465242 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide CAS No. 1285062-83-0

1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide

Cat. No. B1465242
CAS RN: 1285062-83-0
M. Wt: 253.28 g/mol
InChI Key: GXHUYUGMPHMIBS-UHFFFAOYSA-N
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Description

1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, also known as MPPS, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of medicinal chemistry. MPPS is a sulfonamide derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In

Scientific Research Applications

Sulfonamide compounds, including 1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide, are a significant class of synthetic antibiotics known for their bacteriostatic properties. Originally used for bacterial infections treatment, their scope has expanded across various medical fields due to their presence in drugs like diuretics, carbonic anhydrase inhibitors, and antiepileptics. This review delves into the research applications of sulfonamides, focusing on their utility beyond traditional antibacterial use.

Therapeutic Applications Beyond Antibiotics

Sulfonamides have found their way into several therapeutic areas, notably in combating diseases like HIV, cancer, and Alzheimer's. For instance, as antiviral HIV protease inhibitors, sulfonamides showcase their versatility beyond mere antibacterial functions. Their inclusion in anticancer agents and drugs for Alzheimer’s disease underscores the broad spectrum of sulfonamides' applicability in modern medicine (Gulcin & Taslimi, 2018).

Role in Glaucoma Treatment

In the realm of ophthalmology, sulfonamides play a crucial role in managing glaucoma. By inhibiting carbonic anhydrase, these compounds reduce intraocular pressure, a key factor in glaucoma treatment. The development of sulfonamide-based drugs for topical use, such as dorzolamide and brinzolamide, highlights the innovation in delivering effective glaucoma therapies (Masini et al., 2013).

Environmental and Analytical Perspectives

Beyond therapeutic uses, sulfonamides' environmental impact and analytical detection have garnered research interest. Studies on their persistence and degradation, particularly in aquatic environments, reflect the ongoing efforts to understand and mitigate pharmaceutical pollutants' ecological effects. Analytical methods for detecting sulfonamides in various matrices underscore the importance of monitoring these compounds' environmental presence (Liu & Mejia Avendaño, 2013).

properties

IUPAC Name

1-(2-methoxyphenyl)pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-16-10-5-3-2-4-9(10)13-7-8(6-12-13)17(11,14)15/h2-7H,1H3,(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHUYUGMPHMIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyphenyl)-1H-pyrazole-4-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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